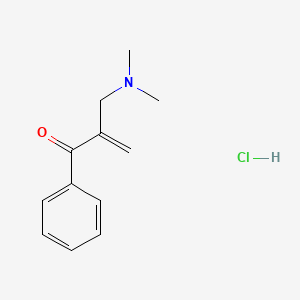
2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propenone backbone with a dimethylamino methyl group and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride typically involves the reaction of a propenone derivative with a dimethylamino methyl group and a phenyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize the yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
- 3-(dimethylamino)-1-(5-methyl-3-phenyl-4-isoxazolyl)-2-propen-1-one
- 2-Propen-1-one, 3-(dimethylamino)-1-(4-methylphenyl)-
Uniqueness
2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a propenone backbone with a dimethylamino methyl group and a phenyl group makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
100595-96-8 |
|---|---|
Molekularformel |
C12H16ClNO |
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
2-[(dimethylamino)methyl]-1-phenylprop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-10(9-13(2)3)12(14)11-7-5-4-6-8-11;/h4-8H,1,9H2,2-3H3;1H |
InChI-Schlüssel |
SLQVHPCGONHBGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=C)C(=O)C1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


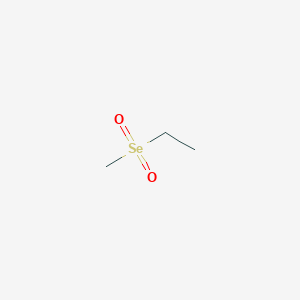

![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
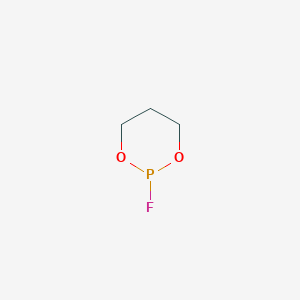
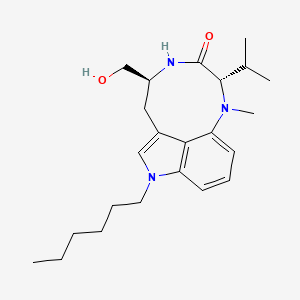
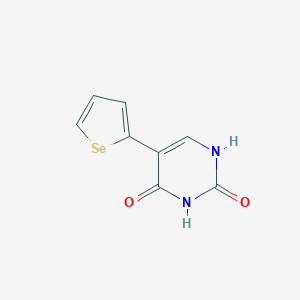
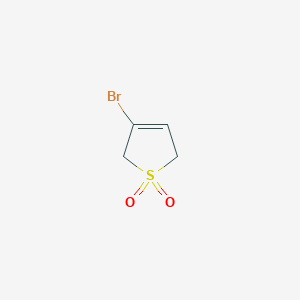
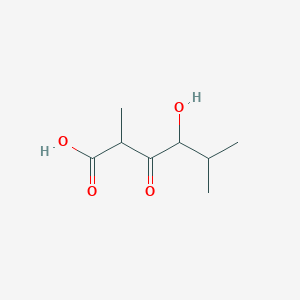
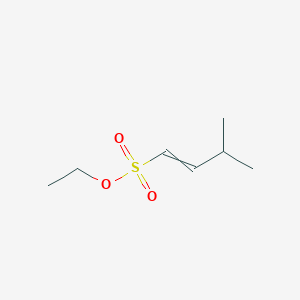
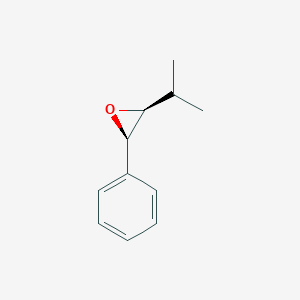
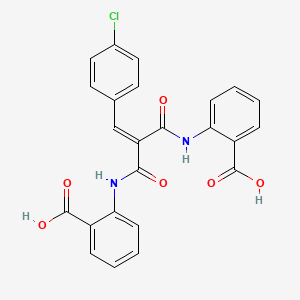
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
